2-(4-Fluorophenyl)-1-phenylethan-1-amine

Description

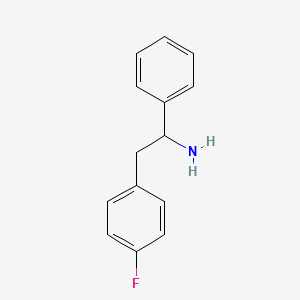

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9,14H,10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQDRYHDTUWMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Context Within Fluoro Substituted Phenylethylamines

The systematic name 2-(4-Fluorophenyl)-1-phenylethan-1-amine precisely describes the molecule's architecture according to IUPAC nomenclature rules. chemistrysteps.com The core of the molecule is an "ethan-1-amine" chain, a two-carbon chain with an amine group on the first carbon. This backbone is substituted at two positions: a phenyl group is attached to the first carbon (the same carbon as the amine), and a 4-fluorophenyl group is attached to the second carbon.

Structurally, it belongs to the extensive family of phenylethylamines. nih.gov This family is characterized by a phenethyl group (a phenyl ring attached to a two-carbon ethyl chain) and an amino group. This compound is a highly substituted derivative, featuring two aromatic rings. The presence of the fluorine atom on one of these rings places it within the specific subgroup of fluoro-substituted phenylethylamines, which are of significant interest in medicinal chemistry research. researchgate.net

| Component | Description |

| Parent Hydride | Ethane |

| Principal Functional Group | Amine (at position 1), denoted by the suffix "-amine" |

| Substituents | Phenyl group at position 1; (4-Fluorophenyl) group at position 2 |

| Systematic Name | This compound |

| Molecular Formula | C₁₄H₁₄FN |

Significance of Fluorine Substitution in Aromatic Systems Within Chemical Biology

The strategic incorporation of fluorine into molecules is a powerful and widely used tool in medicinal chemistry and chemical biology. nih.govacs.org The unique properties of the fluorine atom can profoundly influence a molecule's biological and physicochemical characteristics. nih.govmdpi.com

One of the primary reasons for introducing fluorine, particularly onto an aromatic ring, is to enhance metabolic stability. mdpi.com The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, such as cytochrome P450 oxidases. mdpi.comwikipedia.org By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, researchers can block oxidative metabolic pathways, often improving the compound's pharmacokinetic profile. nih.govmdpi.com

Furthermore, fluorine's high electronegativity can alter the electronic properties of the aromatic ring and influence the acidity or basicity (pKa) of nearby functional groups. researchgate.net This modulation can affect how a molecule interacts with its biological target and can influence properties like solubility and membrane permeability. nih.govresearchgate.net

Fluorine is also frequently used as a bioisostere for other atoms or groups. chemrxiv.org For instance, it can serve as a replacement for a hydrogen atom or a hydroxyl group. While sterically similar to hydrogen (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), fluorine's electronic properties are vastly different. This allows chemists to probe the importance of electronic versus steric interactions in drug-receptor binding. informahealthcare.com The substitution of a hydroxyl or methoxy (B1213986) group with fluorine is a common strategy that can lead to an increase in lipophilicity, potentially enhancing a compound's ability to cross cellular membranes. chemrxiv.orgchemrxiv.orgbrighton.ac.uk

| Property of Fluorine | Implication in Chemical Biology |

| High Electronegativity | Modulates pKa of nearby groups, alters molecular conformation, and influences binding interactions. mdpi.comresearchgate.net |

| Strong Carbon-Fluorine Bond | Increases metabolic stability by blocking oxidative metabolism. nih.govmdpi.com |

| Small van der Waals Radius | Acts as a bioisostere for hydrogen, allowing for steric mimicry with altered electronics. nih.gov |

| Lipophilicity Modulation | Can increase lipophilicity when replacing hydroxyl/methoxy groups, potentially improving membrane permeability. chemrxiv.orgbrighton.ac.uk |

| ¹⁸F Isotope Availability | The positron-emitting isotope ¹⁸F is a crucial radiolabel for Positron Emission Tomography (PET) imaging in diagnostics and drug discovery. nih.govmdpi.com |

Chemical Reactivity and Derivatization of 2 4 Fluorophenyl 1 Phenylethan 1 Amine

Reactions Involving the Amine Functionality

The nitrogen atom's lone pair of electrons in the primary amine group is the main driver of the molecule's reactivity, allowing for a variety of derivatization reactions.

The primary amine of 2-(4-Fluorophenyl)-1-phenylethan-1-amine can be converted to secondary and tertiary amines through alkylation. A common method is direct N-alkylation with alkyl halides. However, this reaction can be difficult to control, often resulting in a mixture of products, as the newly formed secondary amine can compete with the primary amine for the alkylating agent. openstax.orglibretexts.orgmsu.edu Tertiary amines can be cleanly alkylated to form quaternary ammonium (B1175870) salts. openstax.orglibretexts.org

Reductive amination offers another route, involving the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. This method is often preferred for synthesizing secondary and tertiary amines. google.com

Table 1: Selected Reactions for the Formation of Amine Derivatives

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Can be difficult to control, often yielding mixtures. openstax.orglibretexts.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Secondary/Tertiary Amine | Generally provides better control over the degree of alkylation. |

| Quaternization | Excess Alkyl Halide | Quaternary Ammonium Salt | Typically a clean reaction from a tertiary amine. openstax.orglibretexts.org |

The primary amine functionality readily undergoes acylation with carboxylic acid derivatives like acid chlorides or anhydrides to form stable amide bonds. openstax.orglibretexts.org This reaction is a cornerstone of organic synthesis. The resulting amide is less nucleophilic than the starting amine, which prevents over-acylation. openstax.orglibretexts.org Direct condensation with a carboxylic acid is also possible, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or under specific conditions, for instance, using titanium tetrachloride (TiCl₄) as a mediator. nih.govnumberanalytics.com

Table 2: Common Methods for Amide Bond Formation

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Acyl Chloride or Acid Anhydride (B1165640) | N-(2-(4-Fluorophenyl)-1-phenylethyl)amide |

| This compound | Carboxylic Acid, Coupling Agent (e.g., DCC, TBTU) | N-(2-(4-Fluorophenyl)-1-phenylethyl)amide |

| This compound | Carboxylic Acid, TiCl₄, Pyridine | N-(2-(4-Fluorophenyl)-1-phenylethyl)amide nih.gov |

In an acid-catalyzed, reversible reaction, this compound reacts with aldehydes or ketones to yield imines, also known as Schiff bases. libretexts.orglibretexts.org The process involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orgmasterorganicchemistry.com The reaction's rate is pH-dependent, with optimal rates often observed around a pH of 5. libretexts.org

Table 3: Imine Formation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Aldehyde or Ketone | Acid (e.g., H⁺) | Imine (Schiff Base) |

Transformations at the Aromatic Rings

The molecule's two aromatic rings present distinct opportunities for chemical modification. While the unsubstituted phenyl ring is prone to electrophilic substitution, the fluorophenyl ring is activated for nucleophilic substitution.

The fluorine atom, being an electron-withdrawing group, activates the fluorophenyl ring for nucleophilic aromatic substitution (SNAr). nih.gov In this reaction, a potent nucleophile can displace the fluoride (B91410) ion. The SNAr mechanism typically proceeds via a two-step addition-elimination process involving a resonance-stabilized Meisenheimer intermediate. nih.govresearchgate.net For the substitution to occur, the aromatic ring generally requires significant activation from electron-withdrawing groups. nih.gov

Oxidative and Reductive Transformations of the Ethylamine (B1201723) Backbone

The ethylamine core of the molecule can also be subjected to oxidative and reductive processes, although these are less frequently employed compared to reactions at the amine or aromatic sites.

Oxidation of the primary amine can lead to different products depending on the reagents used. For example, catalytic aerobic oxidation can transform primary amines into amides, a process that may proceed through a nitrile intermediate formed by successive dehydrogenation steps. rsc.org Other oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can potentially lead to the formation of corresponding ketones or aldehydes. smolecule.com

Reduction of the aromatic rings is a more challenging transformation that necessitates vigorous conditions, such as high-pressure catalytic hydrogenation. This would convert the phenyl groups into cyclohexyl rings, fundamentally altering the molecule's structure.

Synthesis of Complex Heterocyclic Systems Utilizing this compound Scaffolds

The structural framework of this compound, featuring a primary amine group and two distinct aromatic rings, presents a versatile scaffold for the synthesis of a variety of complex heterocyclic systems. This section explores the potential incorporation of this scaffold into medicinally relevant imidazole (B134444) and pyrazole (B372694) derivatives, as well as its prospective role in the synthesis of thiodiazoles and other heterocyclic compounds. While direct literature examples of these specific transformations are not extensively documented, the known reactivity of primary amines allows for the postulation of several viable synthetic pathways.

Incorporation into Imidazole and Pyrazole Derivatives

The primary amine functionality of this compound is the key to its utility in the synthesis of N-substituted imidazoles and pyrazoles. These heterocyclic cores are of significant interest in medicinal chemistry due to their wide range of biological activities.

Imidazole Derivatives:

One potential route to imidazole derivatives involves the adaptation of the Radziszewski synthesis or related multicomponent reactions. In a hypothetical scenario, this compound could react with a 1,2-dicarbonyl compound (such as benzil) and an aldehyde in the presence of an acid catalyst. The primary amine would participate in the formation of the imidazole ring, resulting in an N-substituted imidazole bearing the bulky and structurally significant 1-(4-fluorophenyl)-2-phenylethyl group. The general scheme for such a reaction is depicted below:

Scheme 1: Postulated synthesis of an N-substituted imidazole derivative.

Another approach could involve the initial reaction of this compound with an α-haloketone to form an α-aminoketone intermediate. Subsequent reaction with a source of ammonia (B1221849) or another amine, followed by cyclization and oxidation, could yield the corresponding imidazole derivative. The diverse range of commercially available α-haloketones would allow for the generation of a library of imidazole derivatives with various substituents on the imidazole ring.

Pyrazole Derivatives:

The synthesis of N-substituted pyrazoles typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comnih.gov To utilize this compound for this purpose, it would first need to be converted into its corresponding hydrazine. This could potentially be achieved through nitrosation of the amine followed by reduction. The resulting hydrazine, 1-(1-amino-2-(4-fluorophenyl)ethyl)benzene, could then be reacted with various 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or substituted benzoylacetones, to yield a series of N-(1-(4-fluorophenyl)-2-phenylethyl)pyrazoles.

Scheme 2: Proposed pathway for the synthesis of N-substituted pyrazole derivatives.

The table below illustrates some potential imidazole and pyrazole derivatives that could be synthesized from this compound, along with their key structural features.

| Derivative Type | Heterocyclic Core | R1 | R2 | R3 |

| Imidazole | Imidazole | 1-(4-Fluorophenyl)-2-phenylethyl | Phenyl | Phenyl |

| Imidazole | Imidazole | 1-(4-Fluorophenyl)-2-phenylethyl | Methyl | Methyl |

| Pyrazole | Pyrazole | 1-(4-Fluorophenyl)-2-phenylethyl | Methyl | Methyl |

| Pyrazole | Pyrazole | 1-(4-Fluorophenyl)-2-phenylethyl | Phenyl | Methyl |

Role in the Synthesis of Thiodiazoles and other Heterocycles

The versatility of the this compound scaffold extends beyond imidazoles and pyrazoles to other heterocyclic systems, such as thiodiazoles.

Thiodiazole Derivatives:

A common route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov To access these structures, this compound could be reacted with carbon disulfide in the presence of a base to form a dithiocarbamate. Subsequent reaction with hydrazine would yield the corresponding thiosemicarbazide. This intermediate could then be cyclized under acidic or oxidative conditions to afford the 2-(substituted amino)-1,3,4-thiadiazole.

Scheme 3: Plausible route to 1,3,4-thiadiazole (B1197879) derivatives.

Alternatively, the amine could be converted into an isothiocyanate, which could then react with a variety of hydrazides to form thiosemicarbazide precursors for 1,3,4-thiadiazole synthesis.

Other Heterocycles:

The reactivity of the primary amine group also opens pathways to other heterocyclic systems. For instance, reaction with β-ketoesters could lead to the formation of enamine intermediates, which could be further cyclized to form substituted dihydropyridines or related heterocycles. Furthermore, acylation of the amine followed by intramolecular cyclization reactions could provide access to various fused heterocyclic systems, depending on the nature of the acylating agent.

The following table summarizes potential thiodiazole and other heterocyclic derivatives that could be synthesized from the title compound.

| Derivative Type | Heterocyclic Core | Key Intermediate | Potential Substituents on Heterocycle |

| Thiodiazole | 1,3,4-Thiadiazole | Thiosemicarbazide | Varied based on cyclization reagent |

| Dihydropyridine | Dihydropyridine | Enamine from β-ketoester | Varied based on β-ketoester |

Computational Chemistry and Molecular Modeling Studies of 2 4 Fluorophenyl 1 Phenylethan 1 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules with a favorable balance of accuracy and computational cost. nih.govmdpi.com For analogs of 2-(4-Fluorophenyl)-1-phenylethan-1-amine, DFT is applied to elucidate several key characteristics.

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A small energy gap suggests higher reactivity. For instance, in a study of a pyridazinone derivative containing a 2-(4-fluorophenyl)-2-oxoethyl moiety, FMO analysis revealed a low energy gap, suggesting significant chemical reactivity and potential biological activity. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying regions prone to electrophilic and nucleophilic attack. In the analysis of the aforementioned pyridazinone derivative, MEP analysis suggested that the nitrogen atom sites were the most electronegative, highlighting them as likely points of interaction. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis : NBO analysis examines charge transfer and hyper-conjugative interactions within a molecule. This provides insight into intramolecular stabilization and the delocalization of electron density, which can influence both conformation and reactivity. researchgate.net

The table below summarizes typical electronic properties calculated using DFT for an analog containing the fluorophenyl moiety, illustrating how these values inform reactivity predictions.

| Property | Calculated Value (a.u.) | Interpretation |

| HOMO Energy | -0.245 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.078 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 0.167 | A smaller gap suggests higher chemical reactivity and lower stability. |

| Electrophilicity Index (ω) | 0.312 | Measures the propensity of a species to accept electrons; values in this range are often associated with biological activity. |

| Data derived from studies on analogous compounds like 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one. mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations describe the static electronic nature of a molecule, conformational analysis and molecular dynamics (MD) simulations explore its dynamic behavior. Phenylethylamine derivatives are known to be conformationally flexible, and their three-dimensional shape is critical to their biological function. nih.govnih.govmdpi.comresearchgate.net

MD simulations track the movements of atoms in a molecule or a molecular system over time, providing a detailed view of its dynamic properties. rsc.org For a ligand interacting with a biological target, MD simulations are crucial for assessing the stability of the binding pose predicted by molecular docking. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD) : This metric measures the average deviation of a protein's backbone or a ligand's atoms from a reference structure over time. A stable, low-fluctuation RMSD value for the protein-ligand complex suggests a stable binding interaction. researchgate.netresearchgate.netnih.gov Trajectories where the RMSD value is below 3 Å are generally considered stable. researchgate.net

Root Mean Square Fluctuation (RMSF) : RMSF analyzes the fluctuation of individual amino acid residues in a protein. High RMSF values indicate flexible regions, while low values point to more rigid parts of the structure, which can be important for ligand binding. nih.govnih.gov

Radius of Gyration (Rg) : This parameter describes the compactness of the protein structure. A stable Rg value over the simulation time indicates that the protein is not undergoing significant unfolding or conformational changes upon ligand binding. researchgate.net

In studies of various bioactive molecules, MD simulations lasting from nanoseconds to microseconds confirm whether a ligand remains securely in the binding pocket and maintains key interactions, thus validating the initial docking predictions. mdpi.com

| Simulation Parameter | Typical Value | Purpose |

| Simulation Time | 25-100 ns | To observe the dynamic behavior and stability of the system over a meaningful period. |

| Software | AMBER, GROMACS, Schrödinger | Standard software packages for performing molecular dynamics simulations. |

| Force Field | ff14SB, OPLS | A set of parameters used to describe the potential energy of the system's atoms and bonds. |

| Key Metrics | RMSD, RMSF, Rg, H-Bonds | Quantify the stability of the protein-ligand complex and its interactions. |

| General parameters based on multiple simulation studies. rsc.orgresearchgate.netnih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. nih.govwjarr.comresearchgate.net This method is central to structure-based drug design.

For analogs of this compound, docking studies can predict how they might bind to various biological targets. For example, a study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as modulators of the GABA-A receptor used docking to elucidate their binding modes at the α1/γ2 interface. The simulations revealed that these analogs could mimic the interactions of known drugs, forming crucial hydrogen bonds with residues such as His102 and Ser206. nih.gov The fluorophenyl ring often participates in favorable aromatic or hydrophobic interactions within the binding pocket. nih.gov

The output of a docking simulation includes a binding score (an estimate of binding free energy) and a detailed visualization of the interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking.

The table below shows representative docking results for a fluorophenyl-containing analog against a protein target, highlighting the key interactions that stabilize the complex.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Benzimidazole Analog 9 | GABA-A Receptor (α1/γ2) | -8.5 | αHis102, γSer206 | Hydrogen Bond |

| αPhe100, αTyr160, γPhe77 | Aromatic (π-π) | |||

| Pyridazinone Analog | SARS-CoV-2 Mpro | -7.2 | HIS41, CYS145 | Hydrogen Bond |

| MET165, GLU166 | Hydrophobic | |||

| Data synthesized from studies on analogous compounds. mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.govrsc.orgfrontiersin.org Computational methods are instrumental in rationalizing SAR data and guiding the design of more potent analogs. biomolther.org Molecular docking, for instance, can explain why a particular functional group at a specific position enhances or diminishes activity by showing how it affects the binding interactions with the target.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.netnih.govchemmethod.com These models are built using molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and statistical methods like multiple linear regression or machine learning. acs.orgnih.gov A robust QSAR model can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

| Structural Modification on Phenyl Ring | Effect on Activity (IC50) | Computational Rationale |

| No substitution | Baseline | Forms standard hydrophobic interactions. |

| Ortho-fluoro | Increased activity | Fluorine acts as a weak H-bond acceptor or engages in favorable dipole interactions. frontiersin.org |

| Para-nitro | Increased activity | Nitro group forms strong hydrogen bonds with polar residues in the binding pocket. nih.gov |

| Para-methoxy | Decreased activity | The bulky methoxy (B1213986) group may cause a steric clash, preventing optimal binding. nih.gov |

| Illustrative SAR data based on findings for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and other analogs. nih.govnih.gov |

In Silico Screening and Virtual Ligand Design

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process, often called virtual screening, can be ligand-based or structure-based. mdpi.com Ligand-based methods search for molecules with similar properties to known active compounds, while structure-based methods use docking to fit candidate molecules into the target's binding site.

An essential part of in silico screening is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. chemistryeverywhere.compharmaron.comsci-hub.se Early assessment of these properties helps to eliminate compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. audreyli.com Many computational tools predict properties based on rules like Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Virtual ligand design uses the structural information gained from docking and SAR studies to design new molecules or modify existing ones to improve their binding affinity, selectivity, and ADMET profile. This rational design process accelerates the discovery of lead compounds.

| Compound ID | Molecular Weight (<500) | logP (<5) | H-Bond Donors (<5) | H-Bond Acceptors (<10) | Lipinski's Rule Violations |

| Analog A | 345.4 | 3.8 | 2 | 4 | 0 |

| Analog B | 520.1 | 4.5 | 3 | 6 | 1 (MW) |

| Analog C | 410.5 | 5.6 | 1 | 5 | 1 (logP) |

| Analog D | 450.6 | 4.2 | 4 | 8 | 0 |

| This table presents hypothetical ADMET predictions for a series of analogs, demonstrating how compounds are filtered based on drug-likeness criteria. nih.gov |

Mechanistic Investigations of Biological Interactions for 2 4 Fluorophenyl 1 Phenylethan 1 Amine and Structural Analogs

Molecular Target Identification and Ligand-Receptor Interactions

Neurotransmitter Receptor Binding and Efficacy (e.g., Agonist/Antagonist Profiles)

Structural analogs of 2-(4-Fluorophenyl)-1-phenylethan-1-amine, particularly those within the broader phenethylamine (B48288) class, have been investigated for their affinity towards various neurotransmitter receptors. A significant area of study has been the serotonin (B10506) 5-HT₂ receptor subtypes.

Structure-activity relationship (SAR) studies of phenethylamine derivatives have demonstrated notable affinity for the 5-HT₂ₐ receptor. nih.gov Research indicates that substitutions on the phenyl ring of the phenethylamine backbone significantly influence binding affinity. For instance, alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon tend to have a positive effect on binding affinity. nih.gov Conformationally constrained phenethylamine analogs have been synthesized to probe the bioactive conformation required for receptor engagement. These studies suggest that for optimal activity at 5-HT₂ receptors, specific orientations of oxygen atoms relative to the ethylamine (B1201723) moiety are crucial. nih.gov The introduction of constraints, such as cyclization of the ethylamine linker, has provided further insights into the spatial arrangement required for high-affinity binding. nih.gov

| Compound | Substitution Pattern | Kᵢ (nM) for 5-HT₂ₐR |

|---|---|---|

| 25B-NBF | 4-bromo-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy | 3.63 |

| 25C-NBF | 4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy | 10.84 |

| 25I-NBF | 4-iodo-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy | 10.00 |

| Ketanserin (Reference) | - | 22.21 |

Data sourced from studies on substituted phenethylamine derivatives, highlighting the impact of halogen substitutions on receptor affinity. biomolther.org

Interaction with Trace Amine-Associated Receptors (TAARs)

The Trace Amine-Associated Receptor 1 (TAAR1) has been identified as a key molecular target for phenethylamine and its analogs. nih.gov Trace amines, such as β-phenylethylamine (β-PEA), are endogenous ligands for TAAR1. researchgate.netnih.gov The activation of TAAR1 by agonists leads to the modulation of monoaminergic neurotransmission, including dopamine (B1211576) and serotonin systems. researchgate.netfrontiersin.org

Research has shown that various phenethylamine analogues act as potent agonists at human TAAR1. mdpi.com The agonistic activity results in the accumulation of intracellular cyclic AMP (cAMP). nih.gov For example, β-methylphenethylamine and tyramine (B21549) are potent TAAR1 agonists. mdpi.com The interaction with TAAR1 is a critical mechanism through which these compounds can influence neurotransmitter transporter function, inducing efflux and inhibiting reuptake of monoamines like dopamine. researchgate.net However, not all phenethylamines stimulate TAAR1 in the same manner; for instance, studies have shown that while 3-iodothyronamine (B1242423) acts via TAAR1 to promote tyrosine hydroxylase phosphorylation, β-PEA and tyramine do so through a TAAR1-independent mechanism. nih.gov

| Compound | EC₅₀ (µM) | Eₘₐₓ (%) |

|---|---|---|

| Phenethylamine | 8.8 | 97 |

| β-Methylphenethylamine | 2.1 | 77 |

| Tyramine | 9.5 | 77 |

| Hordenine | 47 | 82 |

| p-Synephrine | 92 | 85 |

EC₅₀ and Eₘₐₓ values represent the potency and maximal efficacy of the compounds in activating TAAR1, with Eₘₐₓ expressed relative to the maximal effect of phenethylamine. mdpi.com

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Affinity Modulation

A significant body of research has focused on the interaction of structural analogs, particularly bis(4-fluorophenyl) derivatives, with the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.govnih.gov These compounds are often characterized as atypical DAT inhibitors. nih.gov

SAR studies have revealed that modifications to various parts of the molecular scaffold—including the terminal nitrogen, the linker, and the phenyl rings—can profoundly affect binding affinity and selectivity for DAT over SERT. nih.govnih.gov For example, in a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, converting a piperazine (B1678402) linker to a cis-2,6-dimethylpiperazine (B139716) scaffold did not significantly alter DAT affinity. nih.gov However, modifying the terminal amine of the piperazine to an amide resulted in a substantial decrease in DAT affinity, highlighting the importance of the tertiary amine for binding. nih.gov Generally, many of these analogs exhibit high selectivity for DAT over both SERT and the norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net

| Compound | Core Structure | DAT Kᵢ (nM) | SERT Kᵢ (nM) |

|---|---|---|---|

| Analog 14a | bis(4-fluorophenyl)methyl)sulfinyl)alkyl cis-dimethylpiperazine | 23 | >10,000 |

| Analog 3b | bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)-propan-2-ol | 230 | >10,000 |

| (S)-(+)-19a | 3α-[bis(4-fluorophenyl)methylamino]tropane derivative | 14 | 2300 |

Data compiled from studies on atypical dopamine transporter inhibitors, illustrating the high affinity and selectivity for DAT achieved with specific structural modifications. nih.govnih.gov

Sigma Receptor Subtype Engagement

Sigma (σ) receptors, classified into σ₁ and σ₂ subtypes, are another important target class for phenethylamine-related structures. The σ₁ receptor, in particular, has been implicated in the modulation of various neurotransmitter systems. nih.gov

| Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|

| SA4503 | 4.6 | 63.1 | ~14-fold |

| FE-SA4503 | 8.0 | 113.2 | ~14-fold |

| (±)-7 | 48.4 | 0.59 | ~82-fold (σ₁/σ₂) |

Data for SA4503 and FE-SA4503 measured in guinea pig brain homogenates. nih.gov Data for (±)-7, a tetrahydroisoquinoline derivative, demonstrates high affinity and selectivity for the σ₂ receptor. upenn.edu

Dopamine D₃ Receptor (D₃R) and Mu-Opioid Receptor (MOR) Ligand Activity

Recent drug design strategies have explored the development of dual-target ligands that act on both the dopamine D₃ receptor (D₃R) and the mu-opioid receptor (MOR). nih.gov This approach has led to the synthesis of compounds incorporating a trans-2-phenylcyclopropan-1-amine moiety as a key dopaminergic pharmacophore. nih.gov A trans-2-(4-fluorophenyl)cyclopropan-1-amine fragment, a structural analog of the subject compound, has been successfully used in creating these dual-target ligands. nih.gov

These hybrid molecules are designed to exhibit antagonist or partial agonist activity at the D₃R while simultaneously acting as agonists at the MOR. nih.gov This profile is sought for therapeutic applications aiming to combine the effects of MOR activation with the modulatory properties of D₃R antagonism. nih.gov The research has identified lead compounds with high affinity for both MOR and D₃R, demonstrating the utility of the phenyl-amine scaffold in targeting these distinct receptor systems. nih.govnih.gov

| Compound | Pharmacophore Moiety | MOR Kᵢ (nM) | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) |

|---|---|---|---|---|

| Compound 83 | trans-2-(4-fluorophenyl)cyclopropan-1-amine | 14.1 | 117 | 3.5 |

Data for a representative dual-target ligand incorporating a fluorophenyl-cyclopropylamine scaffold, showing high affinity for both MOR and D₃R. nih.gov

Enzyme System Modulation

Phenethylamine derivatives can interact with enzyme systems, most notably monoamine oxidases (MAO). MAO enzymes (isoforms MAO-A and MAO-B) are critical for the metabolic degradation of monoamine neurotransmitters. mdpi.com

Studies have shown that phenethylamine analogs can act as inhibitors of both MAO-A and MAO-B. nih.govresearchgate.net The degree of inhibition and the selectivity for MAO-A versus MAO-B are dependent on the specific chemical structure. For example, α-ethylphenethylamine (AEPEA) was found to be a competitive inhibitor of human recombinant MAO-A with a 17-fold higher potency compared to its inhibition of MAO-B. nih.gov In contrast, its N,α-diethyl derivative (N,α-DEPEA) was a weak inhibitor of both isoforms. nih.govresearchgate.net This demonstrates that substitutions on both the alpha-carbon and the amine group of the phenethylamine backbone are key determinants of MAO inhibitory activity.

| Compound | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) |

|---|---|---|

| Amphetamine | 5.3 | - |

| α-Ethylphenethylamine (AEPEA) | 14.0 | 234 |

| Methamphetamine | 17.2 | - |

| N,α-Diethylphenethylamine (N,α-DEPEA) | 251 | 159 |

In vitro inhibition data for human recombinant MAO enzymes, comparing the potency of different structural analogs. nih.govresearchgate.net

Aldehyde Dehydrogenase (ALDH) Enzymatic Inhibition

Currently, there is a lack of specific research data available in the public domain detailing the inhibitory effects of this compound or its close structural analogs on aldehyde dehydrogenase (ALDH) enzymes. While the role of ALDH in metabolizing aldehydes is well-established, and various compounds are known to inhibit its activity, no studies were identified that specifically investigate the interaction between this particular fluorinated phenylethylamine derivative and the ALDH enzyme family. Therefore, no data on its inhibition constants (Kᵢ), mechanism of inhibition, or selectivity for different ALDH isoforms can be provided at this time.

Cyclooxygenase (COX) Pathway Modulation

There is no available scientific literature that specifically examines the modulatory effects of this compound on the cyclooxygenase (COX) pathway. The COX enzymes, COX-1 and COX-2, are critical in the synthesis of prostaglandins (B1171923) and are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). However, research investigating whether this compound or its structural analogs can inhibit or otherwise modulate the activity of either COX isoform has not been identified. Consequently, information regarding its potential anti-inflammatory mechanisms via the COX pathway is not available.

Phosphodiesterase (PDE) Enzyme Inhibition

Specific studies on the inhibitory activity of this compound against phosphodiesterase (PDE) enzymes are not present in the available scientific literature. The PDE superfamily comprises various enzymes that are crucial in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides. While numerous compounds have been developed as PDE inhibitors for various therapeutic applications, no research has been published that characterizes the interaction of this compound with any of the PDE isoforms. As such, its potential as a PDE inhibitor remains uninvestigated.

Cellular and Subcellular Mechanistic Pathways

Influence on Neurotransmitter Synthesis and Degradation Pathways

There is a lack of specific research detailing the influence of this compound on the synthesis and degradation pathways of neurotransmitters. The biosynthesis of key neurotransmitters such as dopamine, norepinephrine, and serotonin from their amino acid precursors, as well as their subsequent enzymatic degradation by enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), are fundamental processes in neurochemistry. nih.govnih.gov However, no studies have been found that investigate how this compound may affect the enzymes or substrates involved in these critical pathways.

Modulation of Neuronal Signaling

Specific data on how this compound modulates neuronal signaling is not available in the current body of scientific literature. Neuronal signaling is a complex process involving the transmission of electrical and chemical signals between neurons, which can be modulated by various exogenous compounds. nih.gov The phenylethylamine scaffold is present in many neuroactive compounds. nih.gov However, without specific studies on this compound, its effects on neuronal excitability, synaptic transmission, or receptor interactions remain unknown.

Stereochemical Influence on Biological Activity and Target Specificity

The influence of stereochemistry on the biological activity and target specificity of this compound has not been documented in published research. It is a well-established principle in pharmacology that the different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as receptors and enzymes. researchgate.net However, in the case of this compound, no studies comparing the biological activities of its (R)- and (S)-enantiomers have been identified. Therefore, no information is available regarding the stereospecificity of its potential biological actions.

Applications and Future Directions in Chemical and Biological Research

Role in Medicinal Chemistry as a Synthetic Intermediate and Scaffold

The 2-phenethylamine motif is a ubiquitous scaffold found in numerous naturally occurring and synthetic bioactive compounds, including essential neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). nih.gov Consequently, 2-(4-fluorophenyl)-1-phenylethan-1-amine serves as a valuable synthetic intermediate and structural template in medicinal chemistry for the development of novel therapeutic agents. chemimpex.com Its hydrochloride salt is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those designed to target neurological disorders. chemimpex.com

The incorporation of a fluorine atom on one of the phenyl rings is a deliberate medicinal chemistry strategy. Fluorine substitution can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound an attractive starting point or scaffold for generating derivatives with potentially enhanced efficacy or improved pharmacokinetic profiles. smolecule.com The broader structural class, encompassing the 2-(4-fluorophenyl)-1-phenylethan core, has been identified as a key component in the synthesis of major pharmaceuticals, such as the cholesterol-lowering drug Atorvastatin. researchgate.net This underscores the importance of this chemical framework in constructing complex and therapeutically relevant molecules.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(4-fluorophenyl)-1-phenylethanamine americanelements.com |

| CAS Number | 74533-87-2 americanelements.com |

| Chemical Formula | C14H14FN americanelements.com |

| Molecular Weight | 215.27 g/mol americanelements.com |

Utility in Neuropharmacological Research for Mechanistic Elucidation

Arylalkylamines are fundamental tools in neuropharmacological research due to their structural similarity to endogenous neurotransmitters. This allows them to interact with a wide range of neurological targets, including receptors and transporters for dopamine, norepinephrine, and serotonin (B10506). nih.gov The compound this compound and its analogs are valuable in research focused on neurotransmitter systems, providing insights into brain function and identifying potential therapeutic targets for mental health conditions. chemimpex.com

Studies on related phenylethylamine derivatives demonstrate their utility in elucidating physiological pathways. For example, research on prodrugs of 2-phenylethylamine shows that such compounds can be used to achieve sustained elevations of the parent amine in the brain, leading to prolonged effects on neurotransmitter levels. nih.govnih.gov This approach allows researchers to study the downstream effects of modulating specific neurotransmitter systems. nih.govnih.gov By acting as an agonist or antagonist at specific receptor sites, this class of compounds helps in mapping receptor function and understanding the mechanisms underlying various neurological processes. smolecule.com

Application in Analytical Chemistry as a Reference Standard

In analytical chemistry, the availability of pure, well-characterized reference standards is critical for the accurate identification and quantification of substances in complex matrices. The compound this compound and its related structures are employed as reference materials in various analytical methods. chemimpex.com This is particularly important in forensic science, toxicology, and pharmaceutical quality control, where precise measurement of specific compounds is essential.

The certification of a chemical as a reference standard involves a rigorous process to confirm its identity and purity. This typically includes a suite of spectroscopic and chromatographic techniques, such as:

Nuclear Magnetic Resonance (NMR) spectroscopy

Infrared (IR) spectroscopy

Mass Spectrometry (MS)

Gas Chromatography with Flame Ionization Detection (GC-FID)

The parent compound, 2-phenethylamine, is used as an analytical reference standard for quantification in food and beverage samples, such as wine, using techniques like high-performance liquid chromatography (HPLC). This establishes a precedent for the use of the broader phenethylamine (B48288) class, including its fluoro-substituted derivatives, as standards for quality control and research.

Table 2: Summary of Research Applications

| Field of Research | Role of this compound |

|---|---|

| Medicinal Chemistry | Serves as a synthetic intermediate and scaffold for developing novel pharmaceuticals, especially for neurological disorders. chemimpex.comresearchgate.net |

| Neuropharmacology | Used as a research tool to study neurotransmitter systems and elucidate the mechanisms of action of neurologically active compounds. nih.govchemimpex.com |

| Analytical Chemistry | Employed as a certified reference standard for the accurate detection and quantification of related substances. chemimpex.com |

| Material Science | Investigated for potential use in the development of new materials with specialized properties. |

Potential in Material Science and Specialty Chemical Development

While the primary focus of research on this compound has been in the life sciences, its chemical structure also presents potential for applications in material science. The presence of reactive functional groups—the primary amine and the aromatic rings—allows for its incorporation into larger molecular architectures. For instance, the amine group can undergo reactions to form amides, imines, or be used as a curing agent in polymer systems like epoxies.

The aromatic rings, particularly the fluorinated one, can influence the bulk properties of a material, such as thermal stability, chemical resistance, and surface energy. Although specific applications for this compound in material science are not extensively documented, related arylalkylamines are used in the synthesis of specialty polymers and fine chemicals. Therefore, it represents a candidate for investigation in the development of novel materials with tailored electronic, optical, or physical properties.

Emerging Research Areas for Fluoro-Substituted Arylalkylamines

The strategic incorporation of fluorine continues to be a major trend in the development of bioactive compounds, and fluoro-substituted arylalkylamines are at the forefront of this research. An emerging area is the development of highly selective ligands for specific subtypes of neurotransmitter receptors. The fluorine atom's electronic properties can fine-tune the binding interactions of the molecule with its protein target, potentially leading to drugs with higher potency and fewer off-target effects.

Furthermore, fluorinated compounds are gaining interest as probes for in-vivo imaging techniques like Positron Emission Tomography (PET), should a suitable radioisotope of fluorine (¹⁸F) be incorporated. Such probes could enable non-invasive visualization and study of neurological targets in the living brain. Research is also expanding into the use of these scaffolds to create bifunctional molecules or PROTACs (proteolysis-targeting chimeras) that can not only bind to a target but also induce its degradation, offering a novel therapeutic modality. The continued exploration of the unique chemical space offered by fluoro-substituted arylalkylamines promises to yield new tools for research and potential new classes of therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.